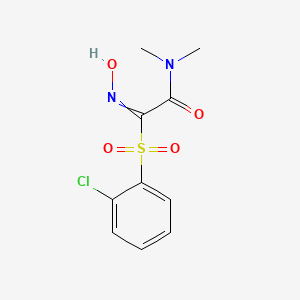
2-(2-Chlorobenzene-1-sulfonyl)-2-(hydroxyimino)-N,N-dimethylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chlorobenzene-1-sulfonyl)-2-(hydroxyimino)-N,N-dimethylacetamide is a synthetic organic compound that belongs to the class of sulfonyl compounds These compounds are characterized by the presence of a sulfonyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorobenzene-1-sulfonyl)-2-(hydroxyimino)-N,N-dimethylacetamide typically involves multiple steps:
Formation of the Sulfonyl Chloride: The starting material, 2-chlorobenzenesulfonyl chloride, is prepared by reacting 2-chlorobenzenesulfonic acid with thionyl chloride.
Formation of the Hydroxyimino Group: The hydroxyimino group is introduced by reacting the sulfonyl chloride with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate.
Formation of the Acetamide Group: The final step involves the reaction of the intermediate with N,N-dimethylacetamide in the presence of a suitable catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2-Chlorobenzene-1-sulfonyl)-2-(hydroxyimino)-N,N-dimethylacetamide involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The hydroxyimino group may also participate in hydrogen bonding or other non-covalent interactions, further modulating the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Chlorobenzene-1-sulfonyl)-2-(hydroxyimino)-N,N-dimethylacetamide: Unique due to its specific combination of functional groups.
2-(2-Chlorobenzene-1-sulfonyl)-2-(hydroxyimino)-acetamide: Lacks the N,N-dimethyl group, potentially altering its reactivity and biological activity.
2-(2-Chlorobenzene-1-sulfonyl)-2-(hydroxyimino)-N-methylacetamide: Contains a single methyl group, which may affect its solubility and interaction with molecular targets.
Uniqueness
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
141458-24-4 |
|---|---|
Formule moléculaire |
C10H11ClN2O4S |
Poids moléculaire |
290.72 g/mol |
Nom IUPAC |
2-(2-chlorophenyl)sulfonyl-2-hydroxyimino-N,N-dimethylacetamide |
InChI |
InChI=1S/C10H11ClN2O4S/c1-13(2)10(14)9(12-15)18(16,17)8-6-4-3-5-7(8)11/h3-6,15H,1-2H3 |
Clé InChI |
UDIPQESBMMPEJV-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)C(=NO)S(=O)(=O)C1=CC=CC=C1Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


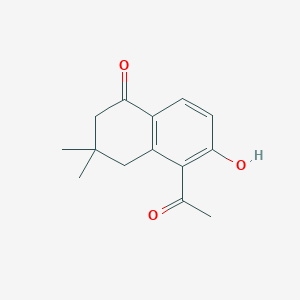
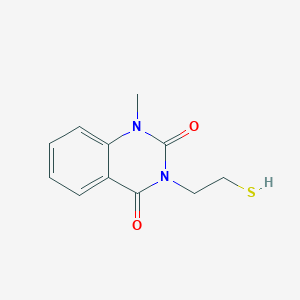
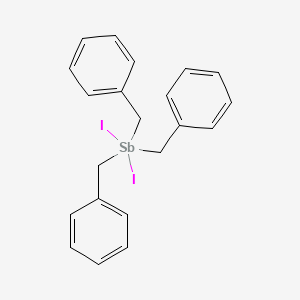
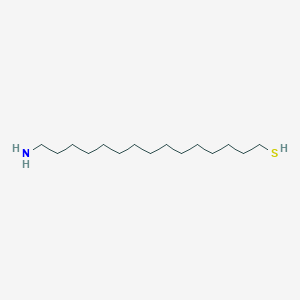
![Methyl 3-[(3-methoxy-3-oxopropyl)sulfanyl]-2-methylpropanoate](/img/structure/B14269053.png)
![Naphthalene, 1-[1-(trifluoromethyl)ethenyl]-](/img/structure/B14269061.png)
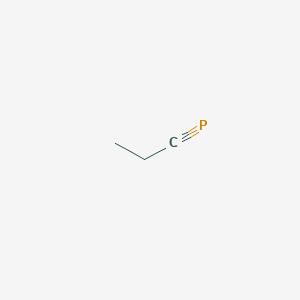
phosphanium chloride](/img/structure/B14269078.png)
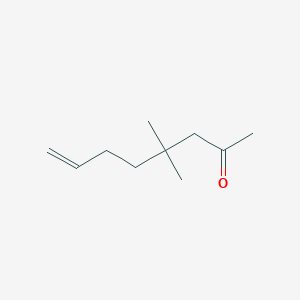

phosphane](/img/structure/B14269108.png)
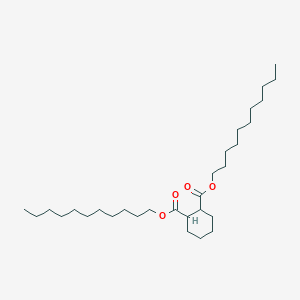

![9-[(1,1,2,2-Tetrafluoroethoxy)methyl]nonadecane](/img/structure/B14269123.png)
